3-Nitrophthalic acid

概述

描述

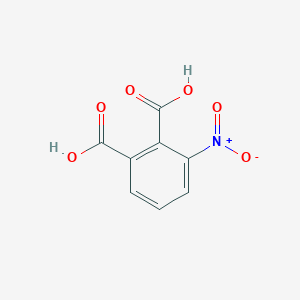

3-Nitrophthalic acid (C₈H₅NO₆, molecular weight 211.13 g/mol) is a nitro-substituted aromatic dicarboxylic acid with the nitro group at the 3-position of the benzene ring . It is also known as 3-nitro-1,2-benzenedicarboxylic acid and has the CAS number 603-11-2. The compound is synthesized via nitration of phthalic anhydride, which yields a mixture of 2- and 3-nitrophthalic acids depending on reaction conditions . Key applications include:

- Dye synthesis: Used as an intermediate for fluorescein derivatives (e.g., 3'-nitrofluorescein) .

- Pharmaceuticals: Precursor for 3-aminophthalimides, which exhibit luminescent properties .

- Materials science: Studied for crystal growth and optical properties in single-crystal form .

- Biological studies: Demonstrates concentration-dependent effects on plant growth and photosynthesis .

科学研究应用

Pharmaceutical Applications

3-Nitrophthalic acid has been utilized in the synthesis of pharmaceutical compounds. Notably, it serves as an intermediate in the production of cocrystals with active pharmaceutical ingredients (APIs). A study highlighted the formation of pyrazinamide-3-nitrophthalic acid cocrystals, which were characterized for their solubility and stability profiles. These cocrystals exhibited enhanced solubility compared to their individual components, indicating potential benefits in drug formulation .

Table 1: Cocrystal Characteristics

| Cocrystal Composition | Solubility (mg/mL) | Stability | Reference |

|---|---|---|---|

| Pyrazinamide:3-NPA (1:1) | 25 | Stable | |

| Pyrazinamide:3-NPA (1:2) | 30 | Stable | |

| Pyrazinamide:3-NPA (2:1) | 28 | Stable |

Agrochemical Applications

In agrochemicals, 3-NPA is involved in the synthesis of various pesticides and herbicides. Its derivatives have been reported to exhibit insecticidal properties, particularly in formulations that target specific pests. The compound's functionality as a precursor in pesticide chemistry emphasizes its relevance in agricultural research .

Material Science Applications

Recent advancements have explored the use of this compound in material science, particularly in the development of thin films and molecular crystals. Research indicates that its unique properties allow for applications in electronic devices and sensors. The growth and characterization of single crystals of 3-NPA have shown promising optical properties, making it suitable for photonic applications .

Table 2: Material Properties of this compound

| Property | Value | Application |

|---|---|---|

| Crystal Growth Rate | High | Thin films for electronics |

| Optical Band Gap | 3.2 eV | Photonic devices |

| Solubility Range | Varies with solvent | Material formulations |

Analytical Methods

The analysis of this compound and its derivatives can be effectively performed using High-Performance Liquid Chromatography (HPLC). A recent method developed on a Coresep SB mixed-mode HPLC column allows for rapid separation of nitrophthalic acid isomers within two minutes. This method is particularly useful for quality control and research applications involving complex mixtures .

Table 3: HPLC Conditions for Analysis

| Parameter | Value |

|---|---|

| Column | Coresep SB |

| Separation Modes | Reversed-phase, Anion-exchange |

| Mobile Phase | 50% ACN + 0.1% H₂SO₄ |

| Detection Wavelength | UV at 250 nm |

Case Study 1: Cocrystal Development

A study conducted on pyrazinamide-3-nitrophthalic acid cocrystals demonstrated significant improvements in solubility and bioavailability compared to standalone pyrazinamide. The research utilized various analytical techniques to confirm the stability and efficacy of these cocrystals, suggesting their potential for enhanced therapeutic applications .

Case Study 2: Pesticide Formulation

Research involving the synthesis of novel insecticides based on this compound indicated effective pest control with minimal environmental impact. The study focused on structure-activity relationships (SAR) to optimize formulations for specific target pests, showcasing the compound's versatility in agrochemical applications .

作用机制

The mechanism of action of 3-nitrophthalic acid involves its ability to act as a ligand, forming complexes with various metals. This interaction can influence the molecular geometry and symmetry, impacting the nonlinear optical properties of the material . Additionally, in the synthesis of luminol, the compound undergoes a condensation reaction with hydrazine, forming an amide bond .

相似化合物的比较

Structural Isomers: 2-Nitrophthalic Acid and 4-Nitrophthalic Acid

Physical Properties :

| Compound | Molecular Formula | Melting Point | Solubility | Key Applications |

|---|---|---|---|---|

| 3-Nitrophthalic Acid | C₈H₅NO₆ | Not reported | Organic solvents | Dyes, pharmaceuticals, crystals |

| 4-Nitrophthalic Acid | C₈H₅NO₆ | Not reported | Similar to 3-nitro | Phthalocyanines, intermediates |

Derivatives: 3-Nitrophthalic Anhydride

Synthesis : Produced by dehydrating this compound using acetic anhydride (90% yield) .

Reactivity :

- Reacts with amines (e.g., cyclohexylamine, sec-butylamine) to form nitro-substituted phthalimides, which are precursors to luminescent compounds .

- Compared to 4-nitrophthalic anhydride, the 3-nitro derivative exhibits faster reaction kinetics in amidation due to steric and electronic effects .

Esters: Dimethyl 3-Nitrophthalate

Properties :

- Melting point: 67–70°C .

- Used as a stable intermediate in organic synthesis, contrasting with the free acid’s hygroscopic nature.

Comparison with Other Esters :

- Esters of 2- and 4-nitrophthalic acids are less documented, but positional differences likely affect melting points and solubility.

Key Research Findings

- Optical Properties: this compound single crystals exhibit nonlinear optical (NLO) behavior, making them candidates for photonic devices . Comparable data for 4-nitro isomers are lacking.

- Synthetic Utility : The 3-nitro isomer’s regiochemistry is critical in forming 3′-nitrofluorescein, where alternative positions (e.g., 4′-nitro) complicate synthesis .

- Hydrogen Bonding: In crystal structures, this compound forms persistent hydrogen bonds with aminopyrimidines, unlike 3,5-dihydroxybenzoic acid, which adopts different packing motifs .

生物活性

3-Nitrophthalic acid (3-NPA) is an aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its biological activity, including antibacterial and antifungal properties, has been the subject of numerous studies. This article provides a detailed overview of the biological activity of 3-NPA, backed by research findings and data tables.

This compound is a derivative of phthalic acid, characterized by the presence of a nitro group at the 3-position. Its chemical formula is C₈H₅NO₄, and it can be synthesized through nitration of phthalic acid or phthalic anhydride. The synthesis often involves controlling reaction conditions to favor the formation of the desired isomer.

Antibacterial and Antifungal Properties

Recent studies have demonstrated that 3-NPA and its derivatives exhibit significant biological activities. The synthesized compounds derived from 3-nitrophthalic anhydride were tested for their antibacterial and antifungal properties against various pathogens.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | Zone of Inhibition (mm) | Comparison Standard |

|---|---|---|---|

| A4 | Escherichia coli | 15 | Cephalexin |

| A5 | Staphylococcus aureus | 18 | Cephalexin |

| A9 | Candida albicans | 20 | Fluconazole |

The results indicate that several derivatives, such as A4, A5, and A9, exhibited greater antibacterial activity compared to standard drugs like Cephalexin and Fluconazole. Notably, compound A9 showed superior antifungal activity against Candida albicans, surpassing the efficacy of Fluconazole .

The mechanism by which 3-NPA exerts its biological effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The presence of the nitro group is crucial for its activity, potentially leading to the generation of reactive nitrogen species that can damage cellular components.

Case Studies

- Study on Antifungal Activity : In vitro tests conducted on various synthesized derivatives showed that compounds derived from 3-NPA demonstrated effective inhibition of Candida albicans. The agar well diffusion method revealed that most test compounds had a zone of inhibition greater than 15 mm, indicating potent antifungal properties .

- Antibacterial Efficacy : Another study focused on the antibacterial properties against Escherichia coli and Staphylococcus aureus. Compounds A4 and A5 were found to have zones of inhibition significantly higher than standard antibiotics, suggesting their potential as alternative therapeutic agents .

常见问题

Q. Basic: What are the common synthetic routes for 3-Nitrophthalic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

this compound is typically synthesized via nitration of phthalic acid derivatives. Key steps include:

- Nitration : Using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (e.g., 80°C in acetic acid solvent) to minimize byproducts .

- Purification : Recrystallization from polar solvents (e.g., methanol or water) to achieve >98% purity, verified by neutralization titration or HPLC .

Optimization Strategies : - Adjust stoichiometry of nitrating agents to reduce side reactions.

- Monitor reaction temperature to prevent decomposition (melting point: 210–216°C) .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- Spectroscopy :

- Titration : Neutralization titration using NaOH to quantify acid content, cross-validated with HPLC for purity .

- Melting Point : Discrepancies in reported values (210°C vs. 213–216°C) may arise from polymorphic forms or impurities; always compare with literature under identical conditions .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 hazard) .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with inert materials .

Q. Advanced: How can X-ray crystallography with SHELX software resolve the crystal structure of this compound?

Methodological Answer:

- Data Collection : High-resolution single-crystal diffraction data (e.g., Mo-Kα radiation) are required.

- Refinement in SHELXL :

- Common Pitfalls : Overinterpretation of thermal motion in nitro groups; cross-check with spectroscopic data .

Q. Advanced: What mechanistic insights explain the formation of 3-Nitrophthalic anhydride under acidic conditions?

Methodological Answer:

- Reaction Pathway : Protonation of one carboxylic acid group in this compound facilitates intramolecular cyclization, forming the anhydride.

- Kinetic Control : Elevated temperatures (80°C) and acetic acid solvent promote dehydration .

- Characterization : Monitor reaction progress via TLC (Rf shift) and confirm anhydride formation by IR loss of -OH stretch (3400 cm⁻¹) .

Q. Advanced: How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Root-Cause Analysis :

- Validation : Replicate experiments under documented conditions (solvent, heating rate) and cross-reference with structural analogs (e.g., 4-Nitrophthalic acid) .

Q. Advanced: What methodologies assess the stability of this compound in organic solvents under long-term storage?

Methodological Answer:

- Accelerated Degradation Studies :

- Recommendations : Use amber vials to prevent photodegradation; avoid prolonged exposure to basic conditions .

Q. Advanced: How is this compound utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs)?

Methodological Answer:

准备方法

Nitration of Phthalic Anhydride or Phthalic Acid

Reaction Mechanism and Stoichiometry

The nitration of phthalic anhydride involves electrophilic aromatic substitution, where the aromatic ring is activated for nitration by the electron-withdrawing carboxyl groups. Concentrated nitric acid (HNO₃) serves as the nitrating agent, while sulfuric acid (H₂SO₄) acts as a catalyst and dehydrating agent. The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which attacks the meta position relative to the carboxyl groups .

Stoichiometric Ratios :

-

Phthalic anhydride (C₈H₄O₃): 185 parts by weight

-

Concentrated nitric acid (65–70% HNO₃): 248 parts

Industrial Procedure

-

Mixing Reactants : Phthalic anhydride is combined with nitric acid in a reaction vessel under mechanical agitation. Sulfuric acid is added gradually to control exothermicity.

-

Temperature Control : The mixture is maintained at 95°C for 2–3 hours to ensure complete nitration. Elevated temperatures prevent premature crystallization and side reactions.

-

Quenching and Precipitation : The reaction mass is cooled to 60°C and poured into ice-cold water, precipitating crude this compound. Vigorous agitation during quenching prevents lump formation and removes residual acids .

-

Purification :

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Melting Point | 198°C |

| Neutral Equivalent | 209 |

Oxidation of 3-Nitro-o-Xylene

Catalytic Oxidation Pathway

This method oxidizes the methyl groups of 3-nitro-o-xylene to carboxyl groups using nitric acid and oxygen. Cyanuric acid derivatives catalyze the reaction, enhancing selectivity and reducing byproducts .

Reaction Conditions :

-

Pressure : 0.1–2 MPa above atmospheric (preferably 0.5 MPa)

-

Temperature : 70–100°C (optimized at 80°C)

Stepwise Synthesis

-

Reactor Charging : 3-Nitro-o-xylene, water (2x weight), nitric acid (65%, 2x weight), and cyanuric acid catalyst (0.1x weight) are combined.

-

Pressurization : Oxygen or air is introduced to maintain oxidative conditions.

-

Thermal Activation : The mixture is heated to 80°C for 10–20 hours, ensuring complete oxidation.

-

Isolation : The cooled product is filtered, washed to pH 5–7, and vacuum-dried at 60°C .

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 13.1–13.5 g/10 g |

| Purity | 99.1–99.3% |

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

Industrial Applicability

-

Nitration : Preferred for high-volume production due to shorter reaction times and established infrastructure. However, handling concentrated acids requires specialized equipment.

-

Oxidation : Suitable for high-purity applications, such as pharmaceuticals, with reduced corrosion risks. The use of oxygen/air aligns with green chemistry principles.

Optimization Strategies and Challenges

Nitration Process Improvements

-

Solvent Selection : Substituting benzol with less toxic solvents (e.g., toluene) could enhance safety without compromising purity .

-

Acid Recovery : Implementing distillation units to recover and reuse sulfuric acid reduces waste and costs.

Oxidation Process Advancements

属性

IUPAC Name |

3-nitrophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIRODWJCYBBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060528 | |

| Record name | 3-Nitrophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 3-Nitrophthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000018 [mmHg] | |

| Record name | 3-Nitrophthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-11-2 | |

| Record name | 3-Nitrophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC7W4GB97C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。